molecular formula C20H19F3N4O3 B3182581 Dgat1-IN-3 CAS No. 939375-07-2

Dgat1-IN-3

Numéro de catalogue B3182581
Numéro CAS: 939375-07-2
Poids moléculaire: 420.4 g/mol
Clé InChI: QEZWDFXCTTZZRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DGAT1-IN-3 is a small molecule inhibitor that targets the enzyme diacylglycerol acyltransferase 1 (DGAT1). This enzyme plays a crucial role in the synthesis of triglycerides, which are the main form of energy storage in the body. Inhibition of DGAT1 has been shown to reduce triglyceride synthesis and improve metabolic disorders such as obesity and diabetes.

Mécanisme D'action

Dgat1-IN-3-IN-3 works by inhibiting the enzyme Dgat1-IN-3, which is responsible for the final step in the synthesis of triglycerides. Triglycerides are synthesized from diacylglycerol and fatty acyl-CoA, and Dgat1-IN-3 catalyzes the esterification of these two molecules to form triglycerides. By inhibiting Dgat1-IN-3, Dgat1-IN-3-IN-3 reduces the amount of triglycerides that are synthesized, leading to improved metabolic function.
Biochemical and Physiological Effects:
Dgat1-IN-3-IN-3 has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce triglyceride synthesis, improve glucose tolerance, insulin sensitivity, and reduce body weight. Furthermore, Dgat1-IN-3-IN-3 has been shown to reduce liver steatosis and improve liver function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Dgat1-IN-3-IN-3 is that it has been extensively studied in preclinical models and has shown promising results in reducing triglyceride synthesis and improving metabolic disorders. However, one limitation of Dgat1-IN-3-IN-3 is that it is a small molecule inhibitor, which means that it may have off-target effects that could impact the results of experiments. Furthermore, the synthesis method for Dgat1-IN-3-IN-3 is complex and requires specialized equipment and expertise.

Orientations Futures

There are a number of future directions for research on Dgat1-IN-3-IN-3. One area of interest is in the development of more potent and selective inhibitors of Dgat1-IN-3. Furthermore, there is interest in studying the long-term effects of Dgat1-IN-3 inhibition on metabolic function and overall health. Finally, there is interest in exploring the potential of Dgat1-IN-3 inhibitors as a therapeutic option for metabolic disorders such as obesity and diabetes.
In conclusion, Dgat1-IN-3-IN-3 is a small molecule inhibitor that targets the enzyme Dgat1-IN-3 and has shown promising results in reducing triglyceride synthesis and improving metabolic disorders. The synthesis method for Dgat1-IN-3-IN-3 is complex and requires specialized equipment and expertise. While there are advantages to using Dgat1-IN-3-IN-3 in lab experiments, there are also limitations to consider. There are a number of future directions for research on Dgat1-IN-3-IN-3, including the development of more potent and selective inhibitors and exploring the potential of Dgat1-IN-3 inhibitors as a therapeutic option for metabolic disorders.

Applications De Recherche Scientifique

Dgat1-IN-3-IN-3 has been extensively studied in preclinical models and has shown promising results in reducing triglyceride synthesis and improving metabolic disorders. The compound has been tested in animal models of obesity and diabetes, and has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight. Furthermore, Dgat1-IN-3-IN-3 has been shown to reduce liver steatosis and improve liver function.

Propriétés

IUPAC Name

N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWDFXCTTZZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dgat1-IN-3

Synthesis routes and methods

Procedure details

With a procedure similar to example 1 above, 2-phenyl-5-trifluoromethyl-oxazole-4-carboxylic acid {6-[(2-methoxy-ethyl)-methyl-amino]-pyridin-3-yl}-amide was prepared from 2-phenyl-5-trifluoromethyl-oxazole-4-carboxylic acid and N2-(2-methoxy-ethyl)-N2-methyl-pyridine-2,5-diamine. LCMS calcd for C20H19F3N4O3 (m/e) 420, obsd 421 (M+H).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dgat1-IN-3
Reactant of Route 2
Reactant of Route 2
Dgat1-IN-3
Reactant of Route 3
Reactant of Route 3
Dgat1-IN-3
Reactant of Route 4
Reactant of Route 4
Dgat1-IN-3
Reactant of Route 5
Reactant of Route 5
Dgat1-IN-3
Reactant of Route 6
Reactant of Route 6
Dgat1-IN-3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.